N-bromo-1-methylcyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C5H8BrNO |
|---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
N-bromo-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C5H8BrNO/c1-5(2-3-5)4(8)7-6/h2-3H2,1H3,(H,7,8) |
InChI Key |
LEWDYKXIFXCFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NBr |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Methacrylic Acid Derivatives
According to a Chinese patent (CN104447293A), 1-methylcyclopropane carboxylic acid can be prepared starting from methacrylic acid or its esters/salts, methacrylonitrile, or methacrylamide. The key step is a cyclopropanation reaction using a trihalide reagent in the presence of a strong base, which produces a 2,2-geminal dihalide intermediate. Subsequent reductive dehalogenation with sodium metal yields methyl cyclopropyl derivatives:
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Methacrylic acid/ester + trihalide + base | 2,2-Geminal dihalide intermediate | Cyclopropanation step |
| 2 | Sodium metal | Methyl cyclopropyl ester/nitrile/amide | Dehalogenation to cyclopropyl derivative |
| 3 | Acidification/hydrolysis | 1-Methylcyclopropane carboxylic acid | Final acid obtained with high purity |
This method is advantageous due to mild reaction conditions, low cost, and high purity of the product. However, some alternative methods involving tert-butyllithium or diazomethane are less favorable for scale-up due to reagent availability and safety concerns.
Alternative Routes
Other routes include:
- Intramolecular ring closure of 5-chloro-3-methylpentanone-2 under strong base, followed by bromoform reaction to form the cyclopropane acid
- Methylation and hydrolysis of γ-butyrolactone derivatives, though these suffer from longer reaction sequences and lower yields.
Preparation of N-Bromo-1-Methylcyclopropane-1-Carboxamide
Formation of the Cyclopropane Carboxamide
From the methyl cyclopropane carboxylic acid or its ester, the corresponding amide can be synthesized by standard amidation techniques. For example, conversion of the ester to the Weinreb amide followed by reduction and further functionalization has been reported in related cyclopropane systems.
Bromination at the Nitrogen-Substituted Position
The key step to obtain the N-bromo derivative involves selective bromination at the nitrogen atom of the carboxamide. Literature reports on bromocyclopropane derivatives show that bromination can be achieved by treating the amide with brominating agents under controlled conditions.
A notable synthetic approach involves:
- Starting with 2-bromo-N-substituted-1-methylcyclopropane-1-carboxamides
- Using strong bases such as potassium tert-butoxide in the presence of 18-crown-6 ether in anhydrous tetrahydrofuran (THF) to facilitate intramolecular nucleophilic substitution and bromination reactions
- This method leads to efficient formation of brominated cyclopropane amides with good yields (up to 75%) and high selectivity.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Base | Potassium tert-butoxide (t-BuOK) |
| Additive | 18-crown-6 ether (catalytic amounts) |
| Temperature | Room temperature to 30 °C |
| Reaction time | 5 minutes to overnight depending on substrate |
| Yield | 27% to 75% depending on substrate and conditions |
This protocol allows for convenient isolation and improved yields compared to classical methods using dry dimethyl sulfoxide (DMSO).
Mechanistic Insights
The bromination proceeds via intramolecular nucleophilic substitution involving nitrogen ylides generated in situ from the carboxamide. The reaction involves cyclopropene intermediates that facilitate the formation of the brominated product. This mechanism has been confirmed by spectroscopic analysis and isolation of intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-bromo-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Cyclization Reactions: Intramolecular reactions can lead to the formation of bicyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Cyclization Reactions: Mild bases like sodium hydride in the presence of crown ethers.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted cyclopropane derivatives.
Elimination Reactions: Alkenes.
Cyclization Reactions: Bicyclic compounds such as 3-azabicyclo[3.1.0]hexan-2-one.
Scientific Research Applications
N-bromo-1-methylcyclopropane-1-carboxamide is utilized in various scientific research fields:
Organic Synthesis: As a building block for synthesizing complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds.
Material Science: Used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-bromo-1-methylcyclopropane-1-carboxamide involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-Bromophenyl)-1-Methylcyclopropanecarboxamide (1h)
- Structure : Bromine is located on the aromatic ring (2-position of phenyl) rather than the amide nitrogen.
- Synthesis : Prepared via standard carboxamide coupling, highlighting the stability of the cyclopropane ring under mild conditions .
- Properties : Likely a crystalline solid (inferred from analogs like 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide, which has a sharp melting point of 102.2–102.5 °C and 77% yield) .
N-(2-Bromo-5-(Trifluoromethyl)Phenyl)-N,N1-Dimethylcyclopropanecarboxamide (1a)
- Structure : Combines bromine and trifluoromethyl groups on the aryl ring, introducing steric and electronic effects.
- Synthesis : Likely involves multi-step functionalization of the cyclopropane core, similar to the preparation of 5-bromoindole carboxamides (e.g., Compound 6d in ).
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design .
1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-Carboxamide
- Structure : Bromine on the aryl ring with a cyclopropene (unsaturated) core.
- Synthesis : Procedure A (RT, 18 h) achieves 77% yield via acid-amine coupling, demonstrating efficiency for aryl-bromo derivatives .
- Properties: Crystalline solid (mp 102.2–102.5 °C), contrasting with non-brominated analogs that are oils (e.g., N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, dr 23:1) .
Structural and Electronic Trends
- Bromine Position: Aryl-brominated analogs (e.g., 1h, 1a) exhibit higher melting points and crystallinity compared to non-halogenated derivatives.
- Cyclopropane Saturation : Cyclopropene derivatives (unsaturated) show distinct reactivity (e.g., susceptibility to ring-opening) versus saturated cyclopropanes .
Data Table: Key Analogs and Properties
Research Implications and Limitations
- Gaps : Direct data on N-bromo-1-methylcyclopropane-1-carboxamide is absent; inferences rely on aryl-brominated analogs.
- Future Directions : Synthesis and characterization of the target compound are needed to validate hypotheses about bromine’s electronic effects on the amide nitrogen. Studies on ring strain, stability, and catalytic applications (e.g., analogous to Liu & Montgomery, 2006) are recommended .
Biological Activity
N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound notable for its unique cyclopropane structure, which includes a bromine atom and a carboxamide functional group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₈BrN₃O. The presence of the bromine atom significantly influences its reactivity, enabling it to participate in various nucleophilic substitution reactions. The cyclopropane ring adds strain, which can facilitate chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitutions. The bromine atom can act as a leaving group in reactions with nucleophiles, leading to the formation of complex bicyclic structures. For instance, reactions with nitrogen ylides can yield products like 3-azabicyclo[3.1.0]hexan-2-one scaffolds, which have potential biological relevance .
Anti-inflammatory Effects
Research indicates that cyclopropane derivatives can exhibit anti-inflammatory activity. For example, compounds structurally related to this compound have been evaluated for their ability to reduce nitric oxide (NO) production in macrophages, a key marker of inflammation . Such studies suggest that this compound may also possess anti-inflammatory properties worth exploring.
Case Studies and Research Findings
Several studies have investigated the reactivity and potential biological applications of this compound and its analogs:
Q & A
Q. What are the common synthetic routes for preparing N-bromo-1-methylcyclopropane-1-carboxamide, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or bromination of its precursor, 1-methylcyclopropane-1-carboxamide. Key reagents include bromine sources (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C). Solvent polarity and reaction time significantly affect yield and purity. For example, using dimethylformamide (DMF) as a solvent may reduce side reactions compared to polar protic solvents. Purification often involves column chromatography with ethyl acetate/hexane gradients .
| Common Reagents | Typical Conditions | Major Byproducts |
|---|---|---|
| N-Bromosuccinimide | 0–25°C, anhydrous DMF | Debrominated analogs |
| HBr in acetic acid | Reflux, 12–24 hrs | Cyclopropane ring-opened products |
Q. How should researchers safely handle and store brominated cyclopropane derivatives to minimize decomposition?
- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and moisture absorption. Use gloveboxes for weighing and handling. Safety protocols include:
- PPE : Nitrile gloves, lab coats, and fume hoods (due to volatility and potential respiratory irritation).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine 1H-NMR (to verify cyclopropane ring protons and methyl groups) and LC/MS (for molecular ion validation). For example:
- 1H-NMR : Cyclopropane protons appear as doublets of doublets (δ 1.2–2.0 ppm), while the methyl group resonates as a singlet (δ 3.3–3.5 ppm).
- LC/MS : Look for [M+H]+ peaks at m/z corresponding to C₆H₉BrNO (calculated: 190–192 Da) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for brominated cyclopropane derivatives?
- Methodological Answer : Use retrosynthesis software (e.g., Reaxys or Pistachio) to predict feasible routes. For example, AI models prioritize bromination at the carboxamide-adjacent carbon due to steric and electronic effects. Validate predictions with DFT calculations (e.g., Gibbs free energy of transition states) .
Q. What strategies resolve contradictions in reported reactivity data for brominated cyclopropanes?
- Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent, catalyst). Replicate conflicting experiments under standardized conditions. For instance, divergent regioselectivity in bromination may arise from trace metal contaminants—test reactions with/without EDTA .
Q. How do substituents on the cyclopropane ring influence the compound’s stability and bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Replace the methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on ring strain.
- Evaluate electronic effects using Hammett constants (σ values) for para-substituted aryl groups.
- Test stability in simulated physiological conditions (pH 7.4 buffer, 37°C) to correlate structural features with degradation rates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for asymmetric bromination. Monitor enantiomeric excess (ee) via chiral HPLC. Scale-up risks include racemization during purification—opt for low-temperature crystallization instead of distillation .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to probe the mechanism of bromine displacement in cyclopropanes?
- Methodological Answer :
Q. What statistical methods are suitable for analyzing stability data under varying storage conditions?
- Methodological Answer : Apply ANOVA to compare degradation rates across temperature/pH groups. Use principal component analysis (PCA) to identify dominant degradation pathways (e.g., hydrolysis vs. oxidation) .
Contradictions & Limitations
Q. Why do some studies report cyclopropane ring-opening during bromination, while others do not?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
